molecular formula C15H21BrN2O3 B13958473 tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate

Cat. No.: B13958473
M. Wt: 357.24 g/mol
InChI Key: JUJPZYFMHRTOQW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.

    Introduction of the bromopyridine moiety: This step involves the bromination of a pyridine derivative, followed by its attachment to the pyrrolidine ring via a suitable linker.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

    Biological research: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes and receptors.

    Industrial applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can participate in halogen bonding, while the pyrrolidine ring and ester group can contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 3-((2-bromopyridin-4-yl)methoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring and ester group but differs in the position and nature of the bromine atom.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a different heterocyclic ring and boron-containing moiety, highlighting the diversity of structures that can be synthesized using similar synthetic strategies.

Properties

Molecular Formula

C15H21BrN2O3

Molecular Weight

357.24 g/mol

IUPAC Name

tert-butyl 3-[(2-bromopyridin-4-yl)methoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-7-5-12(9-18)20-10-11-4-6-17-13(16)8-11/h4,6,8,12H,5,7,9-10H2,1-3H3

InChI Key

JUJPZYFMHRTOQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC(=NC=C2)Br

Origin of Product

United States

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